3-(乙氧羰基)吡啶-1-ium-1-olate

描述

Synthesis Analysis

The synthesis of compounds similar to 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate often involves the treatment of pyridines with specific reagents to form stable, isolable adducts. For instance, the synthesis of N-(1-ethoxyvinyl)pyridinium triflates, a related class of pyridinium salts, is achieved through the reaction of pyridines with trifluoromethane sulfonic acid and ethoxyacetylene. This process results in compounds that have been characterized for their structural novelty and potential broad use as reagents in organic synthesis (Shapiro et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated through crystallographic studies. For example, the crystal structure analysis of ethyl 5 - (ethoxycarbonyl) - 2,6-dimethyl – 4 - (4-pyridyl) - 1,4-dihydropyridine-3-carboxylate reveals a monoclinic crystal system. This detailed analysis helps in understanding the spatial arrangement of atoms and the intermolecular hydrogen bonded interactions, shedding light on the three-dimensional structural stability of the compound (Rajnikant et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate derivatives are diverse. They can undergo various transformations, such as reactions with α-amino acids leading to pyrido[3,2-d]pyrimidine derivatives. These reactions incorporate the nitrogen of the amino acid component into the fused pyrimidine ring, offering a pathway for synthesizing complex heterocyclic structures without racemization of chiral substituents (Urleb et al., 1990).

Physical Properties Analysis

The physical properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate derivatives can vary significantly depending on their molecular structure. These properties are crucial for determining the compound's solubility, stability, and reactivity, which are important for its practical applications in synthesis and material science. For instance, the crystal structure and hydrogen bonding patterns can influence the melting points, solubility in various solvents, and reactivity towards different chemical reagents.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity in Suzuki cross-coupling reactions, highlight their utility in the synthesis of highly-functionalized aromatic compounds. For example, 2-ethoxy-3-pyridylboronic acid has been used efficiently in cross-coupling reactions under palladium-catalyzed conditions, demonstrating the versatility of ethoxycarbonylpyridine derivatives in facilitating the synthesis of complex organic molecules (Thompson et al., 2005).

科学研究应用

合成和结构分析

3-(乙氧羰基)吡啶-1-ium-1-olate及其衍生物在有机合成中发挥着重要作用,特别是在复杂分子结构的形成中。例如,研究表明它们在合成中间体化合物和嘧啶方面的应用,这对于新药物和材料的开发至关重要(Greco & Gala, 1981)。此外,这些化合物已被用于制备N-取代吡啶盐,由于它们在有机合成中的多功能性,因此是有价值的试剂(Shapiro et al., 2018)。

催化和化学反应

3-(乙氧羰基)吡啶-1-ium-1-olate化合物在催化过程中也起着关键作用。例如,它们已被用于芳香族亲核取代的催化,表明它们在促进化学反应中的潜力(Loppinet-Serani et al., 1998)。此外,它们还参与了Diels–Alder反应,这对于合成环状化合物至关重要(Bansal et al., 2002)。

材料科学与工程

在材料科学中,这些化合物已被应用于合成超支化乙烯寡聚物。这些发展对于创造具有独特性能的新材料至关重要(Wiedemann et al., 2014)。它们还被用于制备新型杂环甜菜碱,这对于新材料和化学传感器的开发至关重要(Funt et al., 2018)。

药物研究

在药物研究中,3-(乙氧羰基)吡啶-1-ium-1-olate的衍生物已被合成用于潜在的药物开发应用。这些化合物在各种药物中间体的合成中起着关键作用,从而有助于新药物的发现(Kimura & Morosawa, 1979)。

属性

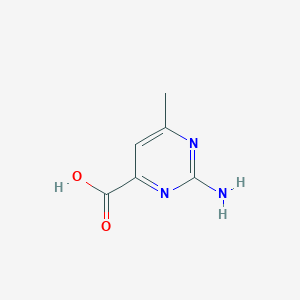

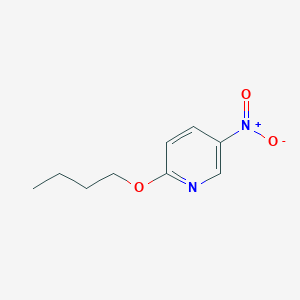

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQJBOXPBNOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291453 | |

| Record name | MLS002693958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate | |

CAS RN |

14906-63-9 | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002693958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。